molecular formula C22H21NO4S B2439249 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide CAS No. 923087-62-1

4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide

Cat. No.: B2439249
CAS No.: 923087-62-1
M. Wt: 395.47
InChI Key: NVWCGMIDIKSGQL-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide is a chemical compound provided for research and experimental purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers investigating specific biological pathways may find its structural features of interest. The compound contains a benzenesulfonyl group, a moiety present in various biologically active molecules, and an N-phenoxyphenyl scaffold. It is noteworthy that structural analogs, particularly N-(4-phenoxyphenyl)benzamide derivatives , have been identified in scientific literature as potent inhibitors of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) . The SPAK kinase is a key component in the WNK kinase signaling cascade, which, when abnormally activated, is linked to salt-sensitive hypertension, making inhibitors of this pathway candidates for antihypertensive drug research . The presence of the sulfonyl group is also a common feature in many pharmaceutical compounds, as seen in other benzenesulfonamide derivatives . Researchers are advised to conduct their own thorough characterization and biological testing to validate the specific properties and mechanisms of action of this compound for their particular applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c24-22(16-9-17-28(25,26)19-12-5-2-6-13-19)23-20-14-7-8-15-21(20)27-18-10-3-1-4-11-18/h1-8,10-15H,9,16-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWCGMIDIKSGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide typically involves the reaction of 2-phenoxyaniline with 4-bromobutanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-phenoxyaniline attacks the carbonyl carbon of 4-bromobutanoyl chloride, forming an amide bond. The resulting intermediate is then treated with phenylsulfonyl chloride to introduce the sulfonyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or sulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, resulting in the disruption of metabolic pathways essential for cell survival.

Comparison with Similar Compounds

4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide can be compared with other sulfonamide derivatives, such as:

    N-(2-phenoxyphenyl)methanesulfonamide: Similar structure but with a methanesulfonyl group instead of a butanamide backbone.

    N-(2-phenoxyphenyl)ethanesulfonamide: Contains an ethanesulfonyl group, leading to different chemical properties and reactivity.

    N-(2-phenoxyphenyl)propanesulfonamide: Features a propanesulfonyl group, which affects its biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

4-(Benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O3_{3}S
  • CAS Number : 923087-62-1

The compound features a benzenesulfonyl group and a phenoxyphenyl moiety, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways. It has been shown to interact with various enzymes and receptors, potentially influencing:

  • Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Hormonal Regulation : It has been investigated as a nonsteroidal progesterone receptor antagonist, which could have implications in treating conditions like endometriosis and breast cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Cytokine Inhibition : Research indicates that the compound effectively suppresses the expression of inflammatory cytokines such as IL-1β and IL-6. This suggests a potential role in managing inflammatory diseases .
CytokineExpression Level (Control)Expression Level (Compound Treatment)
IL-1βHighSignificantly Reduced
IL-6HighSignificantly Reduced

In Vivo Studies

In vivo studies further support the anti-inflammatory properties of the compound. For instance, in models of LPS-induced inflammation, treatment with this compound resulted in decreased levels of TNF-α without hepatotoxicity .

Case Studies

  • Anti-Cancer Potential : A study explored the efficacy of this compound as a potential therapeutic agent for breast cancer. The compound demonstrated selective inhibition of cancer cell proliferation in vitro, indicating its potential as a chemotherapeutic agent.
  • Endometriosis Treatment : Another case study evaluated the use of this compound in models of endometriosis. Results showed that it effectively reduced lesion size and inflammation markers, suggesting its utility in treating this condition .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameMechanism of ActionBiological Activity
N-(4-Phenoxyphenyl)benzenesulfonamideProgesterone receptor antagonistModerate anti-inflammatory effects
Benzoxazole derivatives with butanamide moietyInhibition of inflammatory cytokinesStrong anti-inflammatory activity

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide, and what critical reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves coupling a benzenesulfonyl chloride derivative with a substituted butanamide precursor under basic conditions. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
  • Catalyst : Triethylamine or DMAP accelerates nucleophilic substitution .
  • Temperature : Controlled reflux (60–80°C) minimizes side reactions .
  • Example: A similar compound, 2-bromo-N-(4-chlorophenyl)butanamide, was synthesized via acyl chloride intermediates with a yield of 61.4% under optimized conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm functional groups (e.g., sulfonyl and amide peaks) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
  • Elemental Analysis : Used to verify stoichiometry (e.g., C, H, N percentages) .

Q. What are the common challenges in crystallizing sulfonamide derivatives, and how can they be addressed during X-ray diffraction studies?

  • Methodological Answer :

  • Challenges : Low solubility in common solvents and polymorphism.
  • Solutions :
  • Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
  • Co-crystallization with co-formers (e.g., carboxylic acids) improves crystal quality .
  • Example: N-(2-methylphenyl)benzenesulfonamide was crystallized in a monoclinic system (space group P2₁/c) with resolved torsional angles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzyme inhibition efficacy of sulfonamide-containing butanamide derivatives across studies?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (pH, temperature, enzyme concentration) .
  • Structural Analysis : X-ray crystallography or molecular docking identifies binding mode variations (e.g., sulfonyl group interactions with catalytic sites) .
  • Statistical Validation : Use ANOVA to assess significance of reported IC₅₀ values .

Q. What computational methods predict the binding affinity of this compound with target enzymes, and how can models be validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., sulfonamide binding to tubulin) .
  • Molecular Dynamics (MD) : Assess stability of binding poses over 100-ns simulations .
  • Validation :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

Q. How does the electronic nature of substituents on the benzene ring affect reactivity and stability in nucleophilic substitution reactions?

  • Methodological Answer :

  • Hammett Studies : Electron-withdrawing groups (e.g., -NO₂) increase sulfonyl group electrophilicity, accelerating substitution .
  • DFT Calculations : Predict charge distribution and transition states (e.g., B3LYP/6-31G* level) .
  • Experimental Validation : Compare reaction rates of derivatives (e.g., 4-chloro vs. 4-methoxy analogs) .

Key Research Findings

  • Synthetic Optimization : Palladium-catalyzed hydrogenation of nitro groups (e.g., in N-(4-aminophenyl) derivatives) achieves >95% yield .
  • Biological Activity : Sulfonamide derivatives show tubulin inhibition (IC₅₀ = 1.2 µM) in glioblastoma models .
  • Crystallographic Insights : Sulfonamide torsion angles (C-S-N-C) range from 65°–85°, influencing conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.